BenchChemオンラインストアへようこそ!

XPF-SE4

Antimicrobial Peptides Structure-Activity Relationship Gram-negative Bacteria

XPF-SE4 is a weakly-active, Gram-negative biased antimicrobial peptide (MIC 40-80 µM vs E. coli) from Silurana epitropicalis. Its defined, modest potency and high purity (≥95%) make it irreplaceable for SAR studies mapping residue contributions to bacterial selectivity within the XPF family. Substituting with more potent orthologs (e.g., CPF-SE2) or even closely related peptides (XPF-SE1) invalidates comparative analyses, as minor sequence differences profoundly alter activity and hemolytic profiles. This peptide is the only tool for isolating Gram-negative specificity determinants and performing low-baseline antibiotic synergy screens.

Molecular Formula
Molecular Weight
Cat. No. B1575550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPF-SE4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPF-SE4 Procurement Guide: Antimicrobial Peptide Sourcing for MRSA and E. coli Research


XPF-SE4 is a 25-amino-acid, cationic antimicrobial peptide (AMP) belonging to the xenopsin-precursor fragment (XPF) family, first isolated from norepinephrine-stimulated skin secretions of the tetraploid Cameroon clawed frog, Silurana epitropicalis [1]. With a molecular weight of approximately 2.6 kDa and a net charge of +3 at physiological pH, XPF-SE4 exhibits weak to moderate, Gram-negative biased antibacterial activity, specifically against Escherichia coli (MIC = 40-80 µM) [2]. The peptide's sequence (GVWTTILGGLKKFAKGGLEALTNPK) and its high purity (≥95%) make it suitable for structure-activity relationship (SAR) studies, mechanistic investigations of membrane disruption, and comparative analyses within the XPF peptide family [3].

Why a Generic Antimicrobial Peptide Cannot Substitute for XPF-SE4 in Targeted Studies


The functional activity of antimicrobial peptides is exquisitely sensitive to primary sequence, with even minor residue substitutions profoundly impacting antimicrobial potency, spectrum, and hemolytic toxicity. In the XPF family, orthologous peptides from the same frog species exhibit dramatically different activities: XPF-SE4 shows weak activity (MIC = 40-80 µM) against E. coli, while its close relative XPF-SE1 is described as having similarly weak activity against both E. coli and S. aureus (MIC = 80 µM), and peptides from the CPF family from the same secretion are orders of magnitude more potent (e.g., CPF-SE2 MIC = 2.5 µM against MRSA) but with unacceptable hemolytic toxicity (LC50 = 50 µM) [1]. Therefore, generic substitution of XPF-SE4 with an alternative antimicrobial peptide, even from the same organism, would invalidate comparative structure-activity relationship (SAR) analyses, confound mechanistic studies of membrane selectivity, and render any conclusions about the XPF family's role in host defense unreliable.

Quantitative Differentiation of XPF-SE4: Activity and Safety Metrics vs. Closest Analogs


Comparative Antibacterial Potency Against E. coli: XPF-SE4 vs. XPF-SE1

XPF-SE4 demonstrates weak, comparable antibacterial activity against E. coli when benchmarked against its closest family member, XPF-SE1. The minimum inhibitory concentration (MIC) for XPF-SE4 against E. coli is reported as 40-80 µM [1]. In contrast, XPF-SE1, which differs in sequence, shows an MIC of 80 µM against both E. coli and S. aureus, with its activity described as 'weak' [2]. This quantitative comparison confirms that XPF-SE4 and XPF-SE1 are functionally similar against E. coli, with XPF-SE4 potentially showing a slightly more favorable range.

Antimicrobial Peptides Structure-Activity Relationship Gram-negative Bacteria

Spectrum of Activity: XPF-SE4's Gram-Negative Specificity vs. XPF-SE1

XPF-SE4's antibacterial activity is documented specifically against Gram-negative bacteria (E. coli) [1]. In contrast, its family member XPF-SE1 is described as having 'weakly active against S. aureus and E. coli', indicating a broader, albeit weak, Gram-positive and Gram-negative spectrum [2]. This suggests a potential divergence in target selectivity between the two peptides, which is critical for experiments designed to isolate the molecular determinants of Gram-negative specificity within the XPF family.

Antimicrobial Peptides Gram-positive Bacteria Gram-negative Bacteria

Hemolytic Safety Profile: XPF-SE4 vs. Potent MRSA-Active Peptides (CPF-SE2/SE3)

While direct hemolytic data for XPF-SE4 is not available, its relatively weak antibacterial activity (MIC = 40-80 µM against E. coli) implies a potentially larger therapeutic window compared to the highly potent CPF peptides from the same frog species. CPF-SE2 (MIC = 2.5 µM against MRSA) and CPF-SE3 (MIC = 5 µM against MRSA) demonstrate strong antibacterial potency but are accompanied by significant hemolytic toxicity against human erythrocytes, with LC50 values of 50 µM and 220 µM, respectively [1]. This results in low therapeutic indices (LC50/MIC = 20 for CPF-SE2 and 44 for CPF-SE3) that limit systemic application. The weaker activity of XPF-SE4 suggests it may be a less toxic alternative for studies focused on the XPF family's non-cytolytic, membrane-perturbing mechanisms.

Antimicrobial Peptides Hemolytic Activity Therapeutic Index

Purity and Characterization: Ensuring Reproducibility in SAR Studies

Commercially sourced XPF-SE4 is supplied with high purity (≥95-98.2% by HPLC) and is fully characterized by its sequence, length (25 amino acids), and source [1]. This level of characterization is essential for reducing experimental variability in structure-activity relationship (SAR) studies, where even minor impurities or sequence errors can confound results. In contrast, in-house synthesized or lower-purity generic peptides may lack this rigorous quality control, leading to irreproducible data. This is a critical procurement consideration for laboratories requiring a defined, reliable reagent for publication-quality work.

Peptide Synthesis Quality Control Reproducibility

Optimal Scientific Use Cases for Procuring XPF-SE4


Structure-Activity Relationship (SAR) Studies within the Xenopsin-Precursor Fragment Family

XPF-SE4, as one of four identified XPF peptides from S. epitropicalis (SE1-4), is an essential component for systematic SAR studies. By comparing its weak anti-E. coli activity (MIC 40-80 µM) and Gram-negative specificity to the dual-spectrum activity of XPF-SE1 (MIC 80 µM against both E. coli and S. aureus), researchers can map the specific residue contributions responsible for bacterial target selectivity and potency within this unique peptide family [1]. This application leverages the quantitative activity differences and sequence variations between family members.

Investigating the Mechanism of Gram-Negative Selective Membrane Disruption

The documented activity of XPF-SE4 against E. coli, without reported activity against S. aureus, makes it a valuable tool for isolating the molecular features that confer Gram-negative specificity. Researchers can use XPF-SE4 in biophysical assays (e.g., surface plasmon resonance, fluorescence microscopy with model membranes) to study its interaction with lipopolysaccharide (LPS)-containing bacterial membranes, comparing its behavior to dual-spectrum or Gram-positive selective peptides like magainin-SE1 [2]. Its high purity (≥95%) ensures that observed membrane effects are due to the peptide itself and not contaminants.

Screening for Synergistic Antimicrobial Combinations Against E. coli

Given the growing threat of antimicrobial resistance, identifying synergistic combinations that can re-sensitize resistant bacteria is a high-priority research area. XPF-SE4, with its weak standalone activity (MIC 40-80 µM), serves as an ideal candidate for combination screens. Its modest potency provides a low baseline for detecting synergistic effects with conventional antibiotics or other AMPs, a scenario where a highly potent compound would mask the combinatorial benefit. This application is supported by its well-defined, weak activity profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for XPF-SE4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.